![molecular formula C30H30N20O10 B3068135 葫芦[5]脲 CAS No. 259886-49-2](/img/structure/B3068135.png)

葫芦[5]脲

描述

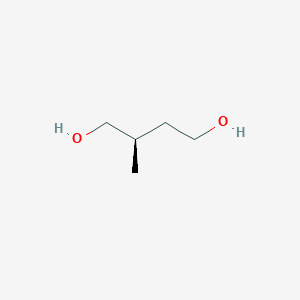

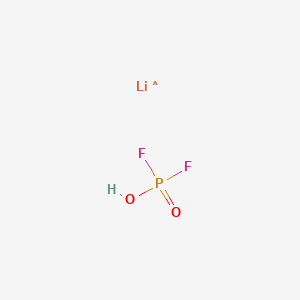

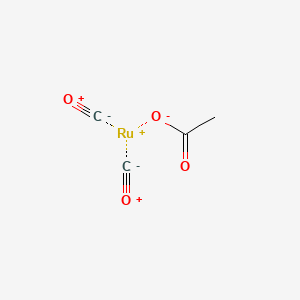

Cucurbit5uril (CB5) is a macrocyclic molecule made of glycoluril monomers linked by methylene bridges . The oxygen atoms are located along the edges of the band and are tilted inwards, forming a partly enclosed cavity . These compounds are particularly interesting to chemists because they are suitable hosts for an array of neutral and cationic species .

Synthesis Analysis

Cucurbiturils were first synthesized in 1905 by Robert Behrend, by condensing glycoluril with formaldehyde . The field expanded as CB5, CB7, and CB8 were discovered and isolated by Kim Kimoon in the year 2000 . Cucurbiturils are synthesized from urea and a dialdehyde via a nucleophilic addition to give the intermediate glycoluril . This intermediate is condensed with formaldehyde to give hexamer cucurbit .Molecular Structure Analysis

Cucurbiturils are macrocyclic molecules made of glycoluril monomers linked by methylene bridges . The oxygen atoms are located along the edges of the band and are tilted inwards, forming a partly enclosed cavity . The dimensions of cucurbiturils are generally on the 10 Å size scale .Chemical Reactions Analysis

Cucurbiturils are known to form stable complexes with various guests, including drug molecules, amino acids and peptides, saccharides, dyes, hydrocarbons, perfluorinated hydrocarbons, and even high molecular weight guests such as proteins . They have been used in a wide range of applications, from sensing to drug delivery .Physical And Chemical Properties Analysis

Cucurbiturils are highly symmetric structures, with negatively charged carbonyl rims and a hydrophobic cavity . They have high affinity for a wide range of compounds forming host–guest complexes .科学研究应用

超分子化学

葫芦[n]脲,包括葫芦[5]脲,因其在水性介质中的分子识别特性而备受超分子化学推崇。它们参与形成复杂的结构,并已被用于创建具有大孔径和疏水腔的混合多孔固体。这些特性有助于它们独特的性能和潜在应用 (Ni 等,2013)。

先进材料开发

葫芦[n]脲一直是自组织和刺激控制组装中的关键单元。它们在开发先进材料和药物载体方面发挥着重要作用,为合成提供了新途径,并具有独特的物理、化学和生物学特性 (Masson 等,2012)。

光催化

葫芦[8]脲充当超分子催化纳米反应容器,促进香豆素在水中的光二聚化。这表明葫芦脲在光催化过程中的潜力 (Pemberton 等,2010)。

聚合物科学

葫芦[8]脲同时容纳两个客体分子的能力使其在聚合物科学中独树一帜。它已被用于构建超分子聚合物和微/纳米结构聚合物材料,展示了它在这个领域的通用性 (Zou 等,2018)。

表面功能化和传感

已经实现了葫芦[n]脲的直接功能化,从而产生了在表面传感和可能的药物输送系统中具有应用的定制衍生物 (Jon 等,2003)。

超分子聚合物和网络

葫芦[8]脲的包封特性已用于构建线性超分子聚合物和扩展网络,包括周期性超分子有机框架 (Tian 等,2016)。

作用机制

安全和危害

未来方向

Cucurbiturils have seen tremendous growth with respect to the synthesis of new homologues and derivatives . They have potential applications in areas such as sensing, drug delivery, and catalysis . The larger sizes of cucurbiturils are a particularly active area of research since they can bind larger and more interesting guest molecules, thus expanding their potential applications .

属性

InChI |

InChI=1S/C30H30N20O10/c51-21-31-1-32-12-14-36(22(32)52)4-40-16-18-44(26(40)56)8-48-20-19-47(29(48)59)7-43-17-15-39(25(43)55)3-35(21)13-11(31)33-2-34(12)24(54)38(14)6-42(16)28(58)46(18)10-50(20)30(60)49(19)9-45(17)27(57)41(15)5-37(13)23(33)53/h11-20H,1-10H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSVEHYLRGITRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cucurbit[5]uril | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)

![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)

![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)